molecular formula C9H11F9O B8396014 6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol CAS No. 219557-62-7

6,6,7,7,8,8,9,9,9-Nonafluorononan-1-ol

Cat. No. B8396014
M. Wt: 306.17 g/mol
InChI Key: SQRIVGLRVOASKE-UHFFFAOYSA-N
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Patent
US07351452B2

Procedure details

A solution of AIBN (4.9 g, 30 mmol) in dioxane (150 cm3) was added dropwise into a solution of 4iodo-6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol (Preparation 1B, 25 g, 58 mmol), phosphorous acid (19.1 g, 0.29 mol) and triethylamine (32.3 g, 0.32 mol) in dioxane (150 cm3) under an atmosphere of nitrogen during reflux. After addition, the reaction mixture was refluxed for a period of time until the GLC analysis revealed a complete reaction (usually an hour). The crude product was extracted into diethyl ether (3×50 cm3) and dried (MgSO4). The solvent was removed in vacuo and the pure product was obtained by reduced pressure distillation as a colourless liquid.
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
4iodo-6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(N=NC(C#N)(C)C)(C#N)C.I[CH:14]([CH2:19][C:20]([F:32])([F:31])[C:21]([F:30])([F:29])[C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24])[CH2:15][CH2:16][CH2:17][OH:18].P(O)(O)O.C(N(CC)CC)C>O1CCOCC1>[F:31][C:20]([F:32])([C:21]([F:29])([F:30])[C:22]([F:27])([F:28])[C:23]([F:24])([F:25])[F:26])[CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][OH:18]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
4iodo-6,6,7,7,8,8,9,9,9-nonafluorononan-1-ol
Quantity
25 g
Type
reactant
Smiles
IC(CCCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
19.1 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
32.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
during reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for a period of time until the GLC analysis
CUSTOM
Type
CUSTOM
Details
a complete reaction (usually an hour)
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into diethyl ether (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the pure product was obtained by reduced pressure distillation as a colourless liquid

Outcomes

Product
Name
Type
Smiles
FC(CCCCCO)(C(C(C(F)(F)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.